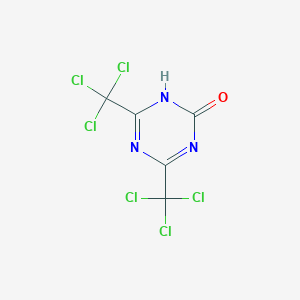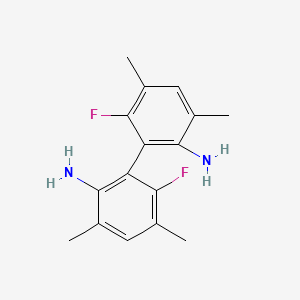
6,6'-Difluoro-3,3',5,5'-tetramethylbiphenyl-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine is a chemical compound with the molecular formula C16H18F2N2 It is a biphenyl derivative characterized by the presence of two fluorine atoms and four methyl groups attached to the biphenyl core, along with two amino groups at the 2,2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3’,5,5’-tetramethylbiphenyl, which serves as the core structure.
Amination: The final step involves the introduction of amino groups at the 2,2’ positions. This can be accomplished through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydroxy derivatives.
Substitution: The fluorine atoms and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with desired properties.
Mecanismo De Acción
The mechanism of action of 6,6’-difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and amino groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: Lacks the fluorine and amino groups, making it less reactive in certain chemical reactions.
6,6’-Difluoro-3,3’,5,5’-tetramethyl-2,2’,4,4’-biphenyltetramine: Contains additional amino groups, which may alter its chemical and biological properties.
Uniqueness
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine is unique due to the presence of both fluorine atoms and amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
47038-49-3 |
|---|---|
Fórmula molecular |
C16H18F2N2 |
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
2-(2-amino-6-fluoro-3,5-dimethylphenyl)-3-fluoro-4,6-dimethylaniline |
InChI |
InChI=1S/C16H18F2N2/c1-7-5-9(3)15(19)11(13(7)17)12-14(18)8(2)6-10(4)16(12)20/h5-6H,19-20H2,1-4H3 |
Clave InChI |
ZPDWAKACPHKBSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C2=C(C(=CC(=C2F)C)C)N)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




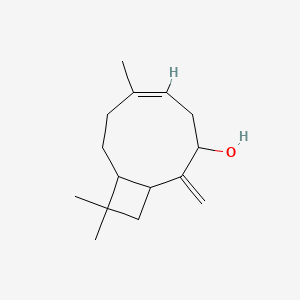

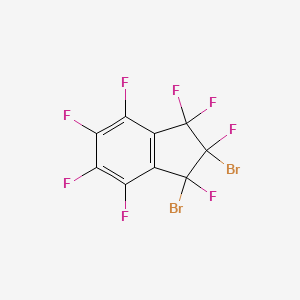
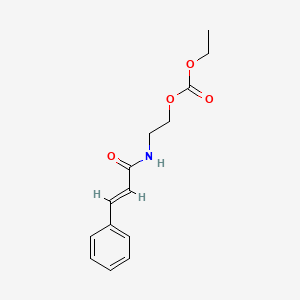
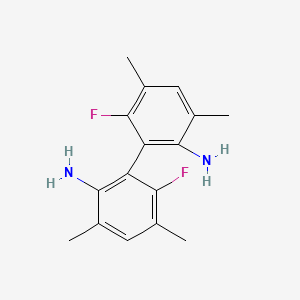

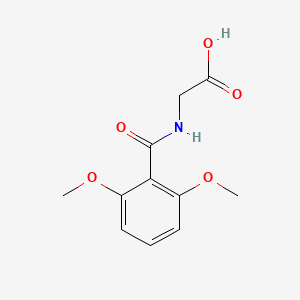

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)

